molecular formula C20H27N5O2 B2604272 2-amino-N-(3-ethoxypropyl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 577699-96-8

2-amino-N-(3-ethoxypropyl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2604272
CAS No.: 577699-96-8
M. Wt: 369.469
InChI Key: CIAFQPXNCMSJQO-UHFFFAOYSA-N
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Description

2-amino-N-(3-ethoxypropyl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of pyrroloquinoxalines

Preparation Methods

The synthesis of 2-amino-N-(3-ethoxypropyl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves multiple steps. One common method includes the PIFA-mediated intramolecular N-arylation of 2-aminoquinoxalines . This reaction is typically carried out at room temperature and provides good to excellent yields. The process does not require an inert atmosphere or additives, making it relatively straightforward .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where different substituents can replace existing groups on the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-N-(3-ethoxypropyl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-(3-ethoxypropyl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets, such as kinases. It acts as a kinase inhibitor, binding to the catalytic domain of the kinase and preventing its activity . This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other pyrroloquinoxaline derivatives, such as:

Compared to these compounds, 2-amino-N-(3-ethoxypropyl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has unique substituents that may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

2-amino-N-(3-ethoxypropyl)-1-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c1-4-27-11-7-10-22-20(26)16-17-19(25(18(16)21)12-13(2)3)24-15-9-6-5-8-14(15)23-17/h5-6,8-9,13H,4,7,10-12,21H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAFQPXNCMSJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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